molecular formula C18H17N3 B14236266 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-35-5

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

Cat. No.: B14236266
CAS No.: 389117-35-5
M. Wt: 275.3 g/mol
InChI Key: ZYCMOIZMVNNJGS-UHFFFAOYSA-N
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Description

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system that includes pyridine and naphthyridine moieties, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. For example, the reaction of benzylamine with 2-chloronicotinic acid under basic conditions can lead to the formation of the desired naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.

    2,7-Naphthyridine: Known for its use in medicinal chemistry and similar synthetic routes.

    Pyrido[4,3-b]indole: Shares structural similarities and is studied for its anticancer properties.

Uniqueness

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is unique due to its specific benzyl substitution and the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

389117-35-5

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

InChI

InChI=1S/C18H17N3/c1-2-5-14(6-3-1)12-21-10-8-17-16(13-21)11-15-7-4-9-19-18(15)20-17/h1-7,9,11H,8,10,12-13H2

InChI Key

ZYCMOIZMVNNJGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C3C(=C2)C=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

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